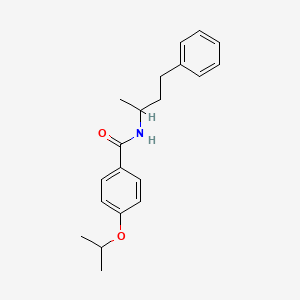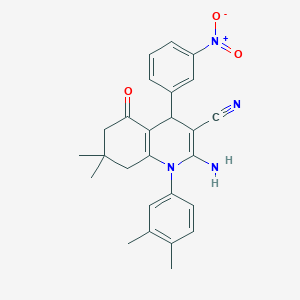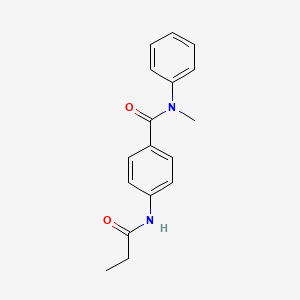![molecular formula C15H11F4NO B4165543 4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4165543.png)
4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which are known to impart unique chemical and biological properties. The compound’s structure includes a benzamide core with a fluorine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl-substituted phenyl group attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzoic acid and 3-(trifluoromethyl)aniline.
Activation of Carboxylic Acid: The carboxylic acid group of 4-fluoro-2-methylbenzoic acid is activated using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and optimized reaction parameters to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the amide nitrogen.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products with different substituents replacing the fluorine or trifluoromethyl groups.
Oxidation: Oxidized derivatives of the methyl group or amide nitrogen.
Reduction: Reduced forms of the amide or aromatic ring.
Hydrolysis: 4-fluoro-2-methylbenzoic acid and 3-(trifluoromethyl)aniline.
Wissenschaftliche Forschungsanwendungen
4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-fluoro-2-methylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N-(3-trifluoromethylphenyl)benzamide: Lacks the fluorine and methyl groups on the benzamide core.
4-bromo-2-fluoro-N-methylbenzamide: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
4-fluoro-2-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO/c1-9-7-11(16)5-6-13(9)14(21)20-12-4-2-3-10(8-12)15(17,18)19/h2-8H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTWNBUQERQOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4165460.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B4165464.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4165472.png)
![N~2~-(3-acetylphenyl)-N~1~-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4165478.png)
![2-ethoxy-4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[a]acridin-12-yl)phenyl acetate](/img/structure/B4165481.png)

![4-chloro-3-[(4-methylphenyl)sulfamoyl]-N-(1-phenylethyl)benzamide](/img/structure/B4165489.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4165494.png)
![[4-[4-Fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B4165505.png)
![N-(2,3-dimethylphenyl)-4-{2-[(2-ethyl-6-methylphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4165514.png)
![(2-chlorobenzyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B4165525.png)
![N-[4-(4-fluorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B4165528.png)

